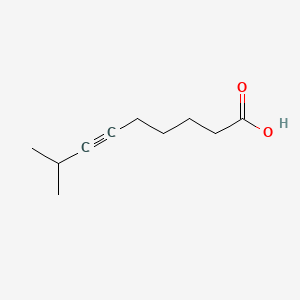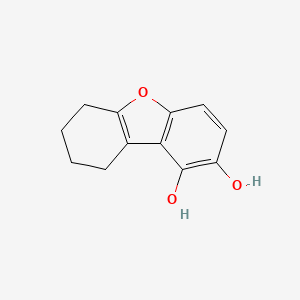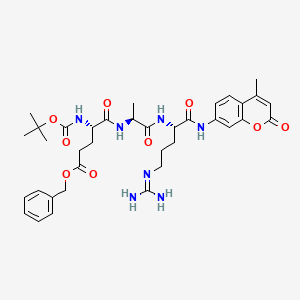
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, also known as TBPA, is an organic compound used in a variety of scientific applications. TBPA is a versatile compound that can be used in the synthesis of other compounds, and it has been used in research applications in biochemistry and physiology. TBPA has a variety of advantages for laboratory experiments, but there are also some limitations that must be considered.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid involves the protection of the amino group of pyridine-4-ylacetic acid followed by the introduction of a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to a coupling reaction with the amine to obtain the final product.
Starting Materials
Pyridine-4-ylacetic acid, tert-Butyl chloroformate, Diisopropylethylamine (DIPEA), Ethyl acetate, Methanol, Triethylamine, N,N-dimethylformamide (DMF), 2-Amino-2-(pyridin-4-yl)acetic acid
Reaction
Step 1: Protection of amino group, Pyridine-4-ylacetic acid is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for 3 hours at room temperature. The resulting Boc-protected intermediate is isolated by filtration and washed with ethyl acetate. , Step 2: Coupling reaction, The Boc-protected intermediate obtained in step 1 is dissolved in DMF and cooled to 0°C. Triethylamine is added to the solution followed by the addition of 2-amino-2-(pyridin-4-yl)acetic acid. The reaction mixture is stirred for 24 hours at room temperature. The final product is obtained by precipitation with methanol and filtration.
作用機序
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid works by binding to certain receptors in the body, such as those in the nervous system. This binding triggers a cascade of biochemical reactions that can result in changes in the body. For example, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can bind to receptors in the brain and cause changes in behavior or cognition. It can also bind to receptors in the cardiovascular system and cause changes in heart rate or blood pressure.
生化学的および生理学的効果
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the nervous system, cardiovascular system, and endocrine system. It has been found to have an effect on the release of neurotransmitters such as serotonin and dopamine, as well as hormones such as cortisol and adrenaline. In addition, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have an effect on the metabolism of certain compounds, such as fatty acids, carbohydrates, and proteins.
実験室実験の利点と制限
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it can be stored for long periods of time without degradation. Additionally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a low toxicity, making it safe to use in lab experiments.
However, there are also some limitations to using 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Finally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can react with certain compounds, which can interfere with the results of experiments.
将来の方向性
There are a number of possible future directions for research involving 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid. One possibility is to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on other systems of the body, such as the immune system or the digestive system. Additionally, further research could be done to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on different types of cells, such as cancer cells or stem cells. Another possibility is to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in the synthesis of other compounds, such as peptides or proteins. Finally, further research could be done to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in drug development and delivery.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the effect of drugs on the nervous system and to study the biochemical and physiological effects of various compounds. It has also been used in the synthesis of other compounds, such as peptides and proteins. 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used to study the structure and function of enzymes and to study the effects of drugs on the body.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)


